molecular formula C18H27BClNO2 B1143089 (R)-BoroPhe-(+)-Pinanediol CAS No. 186906-12-7

(R)-BoroPhe-(+)-Pinanediol

Cat. No. B1143089
M. Wt: 335.67648
InChI Key:
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Description

Synthetic Approaches

  • Methods for the synthesis of benzimidazoles, quinoxalines, benzo(1,5)diazepines, and azolylthiazoles, which involve condensation reactions of o-phenylenediamines with various electrophilic reagents, have been developed. These methods may offer insights into synthetic strategies applicable to complex heterocyclic systems similar to the compound of interest (Ibrahim, 2011).

Chemical Reactions and Properties

  • The formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its fate demonstrate the interplay between lipid oxidation and the Maillard reaction in producing and eliminating processing-related food toxicants. This example highlights the complexity of chemical reactions involving nitrogenous compounds and may parallel the chemical behavior of similarly structured compounds (Zamora & Hidalgo, 2015).

Molecular Structure Analysis

  • The chemistry and biological activities of 1,3-thiazolidin-4-ones, including their synthesis and diverse reactions, offer significant scope in medicinal chemistry. This information could be useful for understanding the structural features and potential biological activities of molecules incorporating the thiazolidinone ring (Cunico, Gomes, & Vellasco, 2008).

Physical and Chemical Properties Analysis

  • A review of the literature on the analysis of PhIP and its metabolites in various matrices provides insights into analytical techniques suitable for studying the physical and chemical properties of complex organic molecules. These techniques include liquid and gas chromatography coupled with mass spectrometry, ultraviolet, or fluorescence detection (Teunissen et al., 2010).

Scientific Research Applications

Asymmetric Synthesis and Catalysis

One of the primary applications of pinanediol boronic esters, closely related to "(R)-BoroPhe-(+)-Pinanediol," is in the field of asymmetric synthesis. For instance, Matteson and colleagues (2002) demonstrated that asymmetric diol boronic esters, when reacted with potassium bifluoride, form alkyltrifluoroborate and free diol under mild conditions. This transformation from relatively unreactive boronic esters to derivatives that are strong Lewis acids opens new synthetic opportunities, as illustrated by the preparation of (R)-2-phenylpyrrolidine with high enantioselectivity (Matteson, Kim, 2002).

Catalytic Reduction of CO2

In the arena of environmental chemistry, the copper(I) boryl complex, featuring pinacolate (a related diol to pinanediol), has been employed for the rapid and quantitative deoxygenation of CO2, producing CO and borate complex. This process highlights the potential of boron-containing compounds in catalytically reducing CO2, with the boryl being regenerated for continuous reaction cycles (Laitar, Müller, Sadighi, 2005).

Enantioselective Catalysis

The exploration of chiral aminodiols derived from pinanediol for asymmetric catalysis further underscores the versatility of these compounds. Csillag et al. (2012) prepared a library of pinane-based aminodiols which were applied as chiral catalysts in the enantioselective addition of diethylzinc to benzaldehyde, demonstrating the potential of pinanediol derivatives in enantioselective catalysis (Csillag et al., 2012).

Organic Synthesis and Drug Development

The applications of pinanediol boronic esters extend to the synthesis of complex organic molecules and potential drug candidates. For example, the synthesis of alpha-aminoboronic acids, which serve as inhibitors for serine proteases, involves the use of pinanediol boronic esters. This methodology enables the preparation of compounds with functionalities sensitive to basic conditions, thus opening new avenues in the synthesis of biologically active compounds (Jagannathan, Forsyth, Kettner, 2001).

properties

IUPAC Name

(1R)-2-phenyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO2.ClH/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12;/h4-8,13-16H,9-11,20H2,1-3H3;1H/t13-,14-,15+,16-,18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRPMGWYFYLFMY-SKAYQWHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719330
Record name (1R)-2-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Borophe-(+)-pinanediol-hcl

CAS RN

178455-03-3
Record name (1R)-2-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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